Fmoc-Asp(OBzl)-Cl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

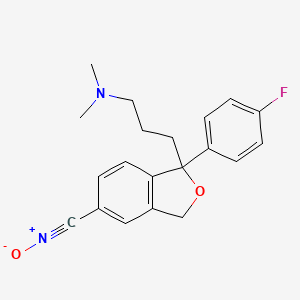

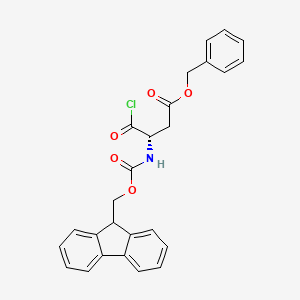

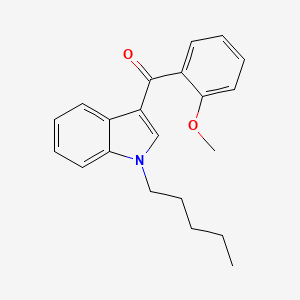

“Fmoc-Asp(OBzl)-Cl” is a derivative of aspartic acid . It is used as a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .

Synthesis Analysis

The synthesis of “Fmoc-Asp(OBzl)-Cl” involves the use of solid-phase peptide synthesis (SPPS) strategies . The methodology is based on the synthesis and protection of a depsidipeptide block, which is used as the growing unit for manual SPPS . Fmoc/OBzl and Fmoc/tBu SPPS strategies have been explored, with the latter found to be most compatible with the methodology .Molecular Structure Analysis

The molecular formula of “Fmoc-Asp(OBzl)-Cl” is C26H23NO6 . It has a molar mass of 445.46 g/mol .Chemical Reactions Analysis

“Fmoc-Asp(OBzl)-Cl” is used in Fmoc solid-phase peptide synthesis . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .Physical And Chemical Properties Analysis

“Fmoc-Asp(OBzl)-Cl” appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .科学的研究の応用

Fmoc-Asp(OBzl)-Cl is used in the synthesis of glycopeptides, particularly in avoiding cyclization reactions in the Asp-Gly moiety. This approach was demonstrated in the synthesis of a nephritogenostde peptide fragment (Mang, Wang, & Voelter, 1995).

The compound is instrumental in solid-phase peptide synthesis (SPPS), as highlighted in a study involving microwave irradiation to synthesize protected Asp6. This method significantly shortens reaction time and increases yield (Guo Li, 2009).

A study on new t-butyl-based aspartate protecting groups, including Fmoc-Asp(OBzl)-OH, addressed the challenge of aspartimide formation in peptides. These derivatives were effective in minimizing by-products in Fmoc SPPS (Behrendt, Huber, Marti, & White, 2015).

The Fmoc-based synthesis of peptides containing aspartic acid β-benzyl ester can lead to side reactions, including the formation of 1,4‐diazepine‐2,5‐dione peptides, which could be used for the synthesis of diazepine peptide derivatives with biological or pharmacological activity (Süli‐Vargha, Schlosser, & Ilaš, 2007).

Fmoc-Asp(OBzl)-Cl has been used in the development of minimalistic dipeptide-based functional hypergelators, offering potential applications in biomedical fields (Chakraborty et al., 2020).

A study on H-Asp(OBut)-Gly showed its utility in avoiding aspartimide cyclization in peptide elongation via the Fmoc strategy, relevant for long-chain Asp-Gly-containing peptides (Zhanghong, WangYali, & VoelterWolfgang, 1995).

Safety And Hazards

“Fmoc-Asp(OBzl)-Cl” is classified as obviously hazardous to water . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The future directions for “Fmoc-Asp(OBzl)-Cl” could involve further exploration of its use in the synthesis of depsipeptides . Depsipeptides are an interesting class of molecules that incorporate esters within a peptide backbone and are readily found in nature . They play an important role in the defense mechanisms of marine natural products . The synthesis of depsipeptides with regular repeats of esters could be a potential area of focus .

特性

IUPAC Name |

benzyl (3S)-4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClNO5/c27-25(30)23(14-24(29)32-15-17-8-2-1-3-9-17)28-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,28,31)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSDGDUEULDGQO-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp(OBzl)-Cl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)